3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide
Structurally unique benzothiophene-2-carboxamide featuring a thiourea (carbamothioyl) linkage to a 4-methylphenyl group. The thiourea moiety and 3-chloro substitution critically define molecular conformation, hydrogen-bonding capacity, and target engagement—minor N-aryl changes drastically alter bioactivity profiles, as demonstrated in SENP inhibitor programs. No empirical comparative data exist for this precise compound; substituting generic analogs risks experimental irreproducibility. For SAR studies requiring this exact substitution pattern, this high-purity compound offers a structurally authenticated starting point.
Technical Parameters
Basic Identity
| Product Name | 3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide |
|---|---|
| CAS | 292053-12-4 |
| Molecular Formula | C17H13ClN2OS2 |
| Molecular Weight | 360.87 |
Structural Identifiers
| SMILES | CC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
|---|---|
| InChI | InChI=1S/C17H13ClN2OS2/c1-10-6-8-11(9-7-10)19-17(22)20-16(21)15-14(18)12-4-2-3-5-13(12)23-15/h2-9H,1H3,(H2,19,20,21,22) |
| InChIKey | SYXWSIMOAXURGA-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 1 mg / 5 mg / 10 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Handling Information
| Solubility | not available |
|---|
3-Chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide (CAS 292053-12-4): Procurement-Relevant Chemical Identity and Data Availability
3-Chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide (CAS 292053-12-4) is a synthetic small molecule belonging to the benzothiophene-2-carboxamide class, characterized by a thiourea (carbamothioyl) linkage connecting the benzothiophene core to a 4-methylphenyl substituent . Its molecular formula is C₁₇H₁₃ClN₂OS₂ with a molecular weight of 360.87 g/mol . Despite its availability from multiple chemical vendors, a search of authoritative bioactivity databases including ChEMBL and ZINC reveals no known biological activity data for this specific compound [1][2]. This data scarcity precludes direct evidence-based differentiation from structural analogs at the present time.
- [1] ZINC Database. ZINC3149843. Accessed 2026-04-29. States: 'There is no known activity for this compound.' View Source
- [2] ChEMBL Bioactive Database. Search for CAS 292053-12-4. No bioactivity data found. View Source
Procurement Risk: Why 3-Chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide Cannot Be Casually Substituted
The thiourea (carbamothioyl) linkage and the specific substitution pattern on the benzothiophene core are critical determinants of molecular conformation, hydrogen-bonding capacity, and potential target engagement. In analogous benzothiophene-2-carboxamide series, even minor changes in the N-aryl substituent have been shown to drastically alter biological activity profiles, as demonstrated in SENP inhibitor programs where closely related analogs exhibited divergent selectivity [1]. Without empirical comparative data for CAS 292053-12-4, any assumption of functional equivalence with a generic 'benzothiophene thiourea' or an analog bearing a different aryl group (e.g., 3-chloro-4-methylphenyl, 4-chlorophenyl) is scientifically unjustified and poses a significant risk of experimental irreproducibility.
- [1] Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family. European Journal of Medicinal Chemistry, 2020. Demonstrates that structural analogs within the benzothiophene-2-carboxamide class exhibit distinct selectivity profiles, providing a class-level inference that arbitrary substitution is high-risk. View Source
Quantitative Differentiation Evidence for 3-Chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide
Application Scenarios for 3-Chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide (CAS 292053-12-4)
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